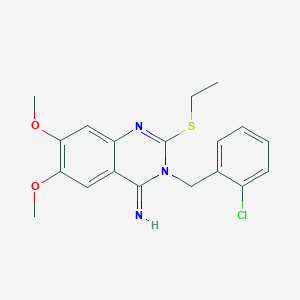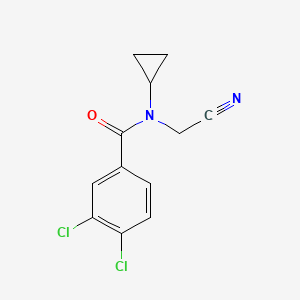![molecular formula C16H11ClN4O2 B2734446 (E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 1006442-26-7](/img/structure/B2734446.png)
(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Methodologies : The synthesis of pyrazole derivatives often involves condensation/cyclization reactions, as demonstrated by Prabhudeva et al. (2017), who synthesized 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole via the condensation of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one and (3-chlorophenyl)hydrazine hydrochloride. This highlights a versatile approach for creating compounds with potential bioactive properties Prabhudeva et al., 2017.
Structural Elucidation : Accurate structural determination is crucial for understanding the properties of these compounds. Kumarasinghe et al. (2009) detailed the regiospecific synthesis and crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, showing how X-ray crystallography can unambiguously determine molecular structures, essential for further application in drug design and materials science Kumarasinghe et al., 2009.
Antimicrobial and Anticancer Properties
Antimicrobial Activities : Pyrazole derivatives have been explored for their antimicrobial properties. For instance, research by Prabhudeva et al. (2017) on the synthesized pyrazole derivative showed promising results in antimicrobial studies, indicating the potential of such compounds in combating microbial infections Prabhudeva et al., 2017.
Potential Anticancer Agents : Thomas et al. (2019) synthesized two pyrazole compounds and conducted electronic structure, physico-chemical properties, and docking analysis, suggesting these compounds as potential anticancer agents. Their work emphasizes the importance of structural analysis and biological evaluation in drug discovery Thomas et al., 2019.
Materials Science Applications
Optical and Electronic Properties : Chandrakantha et al. (2013) studied N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates for their optical nonlinearity, identifying compounds with significant potential for optical limiting applications. This research underscores the versatility of pyrazole derivatives in materials science, particularly in the development of new optical materials Chandrakantha et al., 2013.
Propriétés
IUPAC Name |
(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-4-1-3-11(8-14)15-13(7-12(9-19)16(22)23)10-21(20-15)6-2-5-18/h1,3-4,7-8,10H,2,6H2,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEUHOCCXNIWDR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

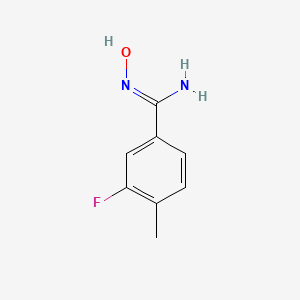
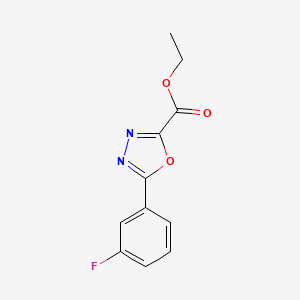

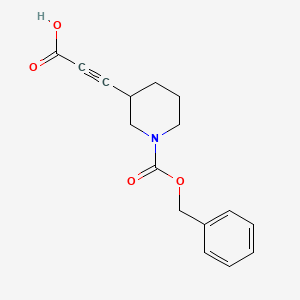


![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)
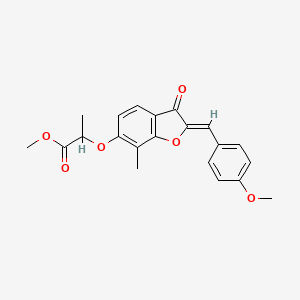
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)
